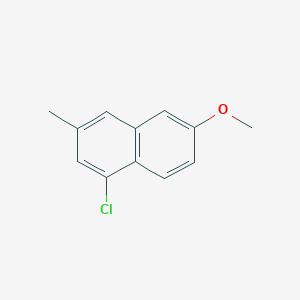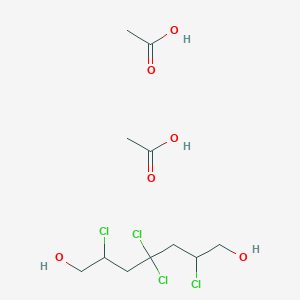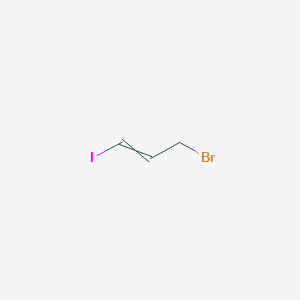![molecular formula C13H10O3 B14271621 2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 132356-39-9](/img/structure/B14271621.png)
2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is also known by several other names, including Cyclocoumarol, Anticoagulans 63, and Methanopyranorin . It is a member of the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with concentrated hydrochloric acid in methanol, followed by refluxing for one hour and crystallization under anaerobic conditions . Another method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, hydrogenation and bromine substitution of the pyrone ring can yield different derivatives . Common reagents used in these reactions include hydrogen gas, bromine, and sodium hydrogen carbonate. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzopyran derivatives.
Scientific Research Applications
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticoagulant properties, making it a candidate for the development of new anticoagulant drugs .
Mechanism of Action
The mechanism of action of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets and pathways. As an anticoagulant, it likely inhibits specific enzymes involved in the blood coagulation cascade, thereby preventing the formation of blood clots . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and enzymes critical to the coagulation process.
Comparison with Similar Compounds
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be compared with other similar compounds, such as 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-5-one and 2H-Pyran-5-carboxylic acid derivatives . These compounds share a similar benzopyran core structure but differ in their substituents and functional groups. The uniqueness of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
132356-39-9 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methyl-2H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C13H10O3/c1-8-6-7-10-12(15-8)9-4-2-3-5-11(9)16-13(10)14/h2-8H,1H3 |
InChI Key |
TXMZNAABXMUEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(O1)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


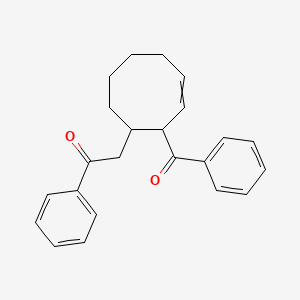


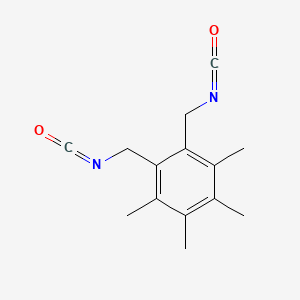
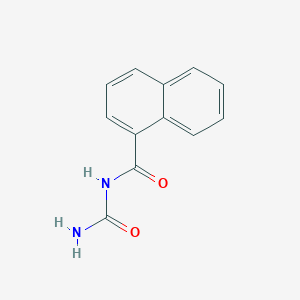
methanone](/img/structure/B14271570.png)
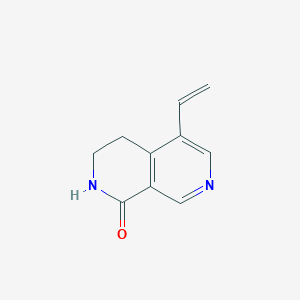

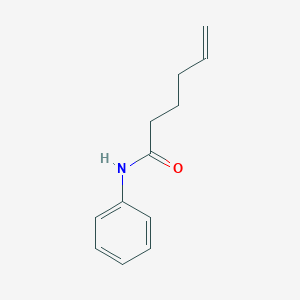
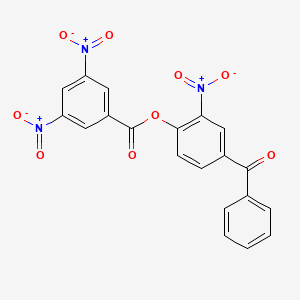
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
